molecular formula C16H14ClNO2 B7988538 N-(3-benzoylphenyl)-2-chloropropanamide

N-(3-benzoylphenyl)-2-chloropropanamide

Cat. No.: B7988538
M. Wt: 287.74 g/mol
InChI Key: ZDJSVFCCFNCSFK-UHFFFAOYSA-N
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Description

N-(3-Benzoylphenyl)-2-chloropropanamide is an amide derivative featuring a benzoyl group at the 3-position of the phenyl ring and a 2-chloropropanamide moiety. This compound combines aromatic and halogenated functionalities, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-benzoylphenyl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-9-5-8-13(10-14)15(19)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJSVFCCFNCSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity
N-(3-Benzoylphenyl)-2-chloropropanamide ~287.75* 3-Benzoylphenyl, 2-chloropropanamide Hypothesized lipid regulation, anticancer
N-(4-Bromophenyl)-2-chloropropanamide 280.52 4-Bromophenyl Research reagent, no reported bioactivity
Compound 49 392.14 3-Benzoylphenyl, 4-chlorophenethyl Cancer-cell selective toxicity

*Estimated based on structural analogs.

Key Findings and Implications

Role of Benzoylphenyl Group : Enhances lipophilicity and target engagement, critical for lipid regulation and anticancer activity.

Chlorine in Propanamide : Improves metabolic stability and electronic properties, as seen in analogs like N-(3-chlorophenethyl) derivatives .

Synthetic Flexibility : Modular synthesis allows for substitution at both phenyl and propanamide positions, enabling tailored bioactivity.

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